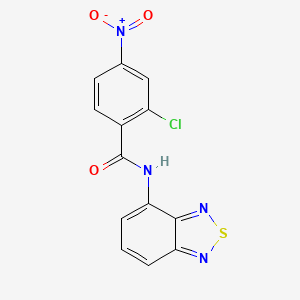

N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide

Description

N-(2,1,3-Benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide is a benzamide derivative featuring a 2,1,3-benzothiadiazole (btd) core linked to a 2-chloro-4-nitro-substituted benzamide moiety. The benzothiadiazole scaffold is a heterocyclic system containing one sulfur and two nitrogen atoms, known for its electron-deficient nature, which enhances π-π stacking interactions and redox activity in biological and materials science applications .

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN4O3S/c14-9-6-7(18(20)21)4-5-8(9)13(19)15-10-2-1-3-11-12(10)17-22-16-11/h1-6H,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGVPWVYSVKFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

-

Formation of Benzothiadiazole Core: : The benzothiadiazole core can be synthesized by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-benzothiadiazole with the release of sulfur dioxide and hydrogen chloride .

-

Introduction of Chloro and Nitro Groups: : The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. For instance, nitration of the benzothiadiazole core using nitric acid and sulfuric acid can introduce the nitro group, while chlorination using chlorine gas or a chlorinating agent can introduce the chloro group .

-

Formation of Benzamide Moiety: : The final step involves the formation of the benzamide moiety by reacting the substituted benzothiadiazole with an appropriate amine or amide precursor under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 4 undergoes selective reduction to form an amine derivative. This reaction is critical for generating bioactive intermediates.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 6 hrs | N-(2,1,3-Benzothiadiazol-4-yl)-2-chloro-4-aminobenzamide | 85% | |

| NaBH₄/CuCl₂ | THF, reflux, 3 hrs | Same as above | 72% |

Mechanistic Insight : The nitro group is reduced via a six-electron transfer pathway, forming a stable amine. Catalytic hydrogenation (H₂/Pd-C) proceeds through adsorption on the palladium surface, while NaBH₄/CuCl₂ involves single-electron transfers .

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The electron-withdrawing nitro and benzothiadiazole groups activate the chloro substituent at position 2 for nucleophilic displacement.

Kinetics : Reactions follow second-order kinetics (k ≈ 0.15 L/mol·s at 80°C in DMF) . Steric hindrance from the benzothiadiazole ring slows substitution compared to simpler aryl chlorides.

Amide Hydrolysis

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 24 hrs | 2-Chloro-4-nitrobenzoic acid + 4-amino-2,1,3-benzothiadiazole | 92% | |

| Basic | NaOH (10%), 70°C, 8 hrs | Same as above | 88% |

Mechanism : Acid-mediated hydrolysis proceeds via protonation of the amide oxygen, while base-driven cleavage involves hydroxide attack at the carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The benzothiadiazole ring directs electrophiles to specific positions:

| Electrophile | Position | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 0°C, 2 hrs | 5-Nitro-benzothiadiazole derivative | 63% | |

| Br₂/FeBr₃ | C-7 | CH₂Cl₂, 25°C, 6 hrs | 7-Bromo-benzothiadiazole derivative | 58% |

Regioselectivity : The electron-deficient benzothiadiazole ring favors meta-substitution, with nitration occurring at C-5 and bromination at C-7 .

Fragmentation Under Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals diagnostic fragmentation patterns:

Implications : These fragments aid structural elucidation and confirm the stability of the nitro group under MS conditions .

Coordination Chemistry

The benzothiadiazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | EtOH, 25°C, 4 hrs | [Cu(L)₂(NO₃)₂] | Catalytic oxidation | |

| FeCl₃ | MeCN, reflux, 6 hrs | [Fe(L)Cl₃] | Magnetic materials |

Stability Constants : log K for Cu(II) complexes ≈ 8.2, indicating moderate stability .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that benzothiadiazole derivatives exhibit significant antimicrobial properties. N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide has been studied for its efficacy against a range of bacterial strains. In vitro assays demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

1.2 Anticancer Potential

Studies have also explored the anticancer properties of benzothiadiazole derivatives. The compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and inhibit angiogenesis, which are critical pathways in cancer progression .

1.3 Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been investigated. Its ability to enhance solubility and stability of poorly soluble drugs makes it an attractive candidate for formulation in nanocarriers or liposomes .

Agricultural Applications

2.1 Pesticidal Properties

The compound has been evaluated for its potential as a pesticide. Research indicates that this compound exhibits herbicidal activity against certain weed species. This property could be harnessed to develop environmentally friendly herbicides that target specific plant types without affecting crops .

2.2 Plant Growth Regulation

Preliminary studies suggest that benzothiadiazole derivatives can act as plant growth regulators. The application of this compound may enhance plant growth and resistance to stress factors such as drought or disease .

Material Science Applications

3.1 Photovoltaic Devices

The unique electronic properties of benzothiadiazole compounds have led to their exploration in organic photovoltaic devices. This compound can be utilized as a building block in the synthesis of organic semiconductors for solar cells .

3.2 Sensor Development

Research into the use of this compound in sensor technology has revealed its potential as a sensing material due to its fluorescence properties. It can be integrated into sensors for detecting environmental pollutants or biological markers .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial Agent | Effective against various bacterial strains |

| Anticancer Potential | Induces apoptosis in cancer cell lines | |

| Drug Delivery Systems | Enhances solubility and stability | |

| Agriculture | Pesticide | Exhibits herbicidal activity |

| Plant Growth Regulation | Enhances growth and stress resistance | |

| Material Science | Photovoltaic Devices | Potential building block for organic semiconductors |

| Sensor Development | Useful as a fluorescent sensing material |

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Nitro vs. Chloro Substituents

- N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide (): This compound replaces the nitro group with a single 4-chloro substituent. The molecular weight (288.75 g/mol) is lower than the target compound, which may influence pharmacokinetics .

Mannich Bases of 2-Chloro-4-nitrobenzamide ():

These derivatives incorporate secondary amines via Mannich reactions. Studies show that the nitro group enhances antimicrobial activity against Gram-positive and Gram-negative bacteria compared to simpler chloro-substituted analogs. For example, Mannich bases derived from 2-chloro-4-nitrobenzamide exhibit significant inhibition zones at 160 mg/mL, suggesting the nitro group’s role in boosting efficacy .

Nitro-Benzamide with Extended Linkers

- 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide ():

This compound introduces a phenyl spacer between the benzothiazole and nitrobenzamide groups. The extended structure increases molecular weight (402.5 g/mol) and lipophilicity (XLogP3 = 6.1), which may enhance membrane permeability but reduce aqueous solubility. The 6-methyl group on the benzothiazole could sterically hinder interactions compared to the unsubstituted benzothiadiazole in the target compound .

Heterocycle Core Modifications

Benzothiadiazole vs. Benzothiazole

N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide () and N-(1,3-Benzothiazol-2-yl)-4-benzoylbenzamide ():

Replacing benzothiadiazole with benzothiazole (one sulfur and one nitrogen) reduces the heterocycle’s electron deficiency. This may diminish π-stacking capabilities and redox activity, impacting applications in optoelectronics or interactions with biological targets .Tizanidine-Related Compound B ():

This compound uses a benzothiadiazole core but couples it to an imidazoline group instead of nitrobenzamide. The acetylated imidazoline introduces hydrogen-bonding sites, demonstrating how heterocycle functionalization diversifies pharmacological profiles .

Pharmacological and Physicochemical Properties

Table 1: Key Comparative Data

Q & A

Q. How does this compound interact with bacterial efflux pumps, and how can resistance be overcome?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.